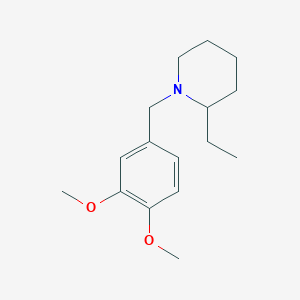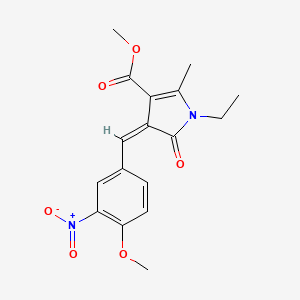![molecular formula C23H23N3O3 B5190682 N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5190682.png)
N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide, also known as BIA 10-2474, is a small molecule drug that has gained attention due to its potential therapeutic applications. BIA 10-2474 belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their potential use in treating various neurological and psychiatric disorders.
Mecanismo De Acción
N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide 10-2474 acts as a selective and irreversible inhibitor of FAAH, which is responsible for the hydrolysis of the endocannabinoid anandamide. By inhibiting FAAH, this compound 10-2474 increases the levels of anandamide, which can activate the cannabinoid receptors and modulate various physiological processes. This compound 10-2474 has been shown to have a higher selectivity for FAAH compared to other enzymes, such as monoacylglycerol lipase (MAGL), which is responsible for the hydrolysis of another endocannabinoid, 2-arachidonoylglycerol (2-AG).
Biochemical and Physiological Effects
This compound 10-2474 has been shown to have several biochemical and physiological effects, including the modulation of pain, anxiety, depression, and addiction. In preclinical studies, this compound 10-2474 has been shown to reduce pain sensitivity in various animal models, including inflammatory and neuropathic pain. This compound 10-2474 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound 10-2474 has been studied for its potential use in treating addiction, particularly opioid addiction, by reducing the rewarding effects of opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide 10-2474 has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for FAAH, which allows for the modulation of the endocannabinoid system without affecting other pathways. Additionally, this compound 10-2474 has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the main limitations of this compound 10-2474 is its potential toxicity, which has been reported in some clinical trials. Further studies are needed to determine the safety and efficacy of this compound 10-2474 for its potential therapeutic applications.
Direcciones Futuras
Several future directions can be pursued in the study of N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide 10-2474. One direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of this compound 10-2474 in various neurological and psychiatric disorders, including pain, anxiety, depression, and addiction. Additionally, further studies are needed to determine the safety and efficacy of this compound 10-2474 in humans, particularly in light of the potential toxicity reported in some clinical trials.
Métodos De Síntesis
The synthesis of N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide 10-2474 involves several steps, including the preparation of the starting materials, the coupling of the indole moiety with the pyrrolidine ring, and the final benzyl amide formation. The synthesis method of this compound 10-2474 has been extensively studied and optimized in recent years, with several variations reported in the literature.
Aplicaciones Científicas De Investigación
N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide 10-2474 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including pain, anxiety, depression, and addiction. The FAAH enzyme plays a crucial role in the regulation of the endocannabinoid system, which is involved in several physiological processes, including pain modulation, mood regulation, and reward processing. By inhibiting FAAH, this compound 10-2474 can increase the levels of endocannabinoids, leading to the modulation of these processes.
Propiedades
IUPAC Name |
N-benzyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21(24-14-17-8-2-1-3-9-17)16-26-15-19(18-10-4-5-11-20(18)26)22(28)23(29)25-12-6-7-13-25/h1-5,8-11,15H,6-7,12-14,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSMEQZRBPCETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(2-phenylethyl)-4-piperidinyl]amino}cyclohexanol](/img/structure/B5190602.png)
![3,4-dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5190618.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190635.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5190636.png)
![2-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzonitrile](/img/structure/B5190641.png)
![2-[(4-bromobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5190648.png)
![butyl 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5190658.png)
![N-(3,5-dichlorophenyl)-2-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5190661.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5190671.png)
![2-chloro-N-{2-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5190676.png)


![N-[2-(benzylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5190686.png)
